molecular formula C15H17N3O4 B2383928 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1448046-03-4

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2383928
CAS No.: 1448046-03-4
M. Wt: 303.318
InChI Key: ISLHBNGOWTYXFI-UHFFFAOYSA-N
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Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-3-carbonyl group at the 1-position and an isoxazole-5-carboxamide moiety via a methylene linker at the 4-position.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-14(13-1-5-17-22-13)16-9-11-2-6-18(7-3-11)15(20)12-4-8-21-10-12/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLHBNGOWTYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Furan

The furan-3-carbonyl group is typically synthesized via Friedel-Crafts acylation. Furan reacts with acetyl chloride in the presence of Lewis acids like AlCl₃ to yield furan-3-acetyl chloride. Subsequent hydrolysis produces furan-3-carboxylic acid.

Reaction Conditions :

  • Solvent : Dichloromethane
  • Temperature : 0–5°C (to minimize side reactions)
  • Catalyst : AlCl₃ (1.2 equiv)
  • Yield : 68–72%.

Alternative Pathway: Paal-Knorr Synthesis

For substituted furans, the Paal-Knorr method involves cyclizing 1,4-diketones with phosphorus pentoxide (P₂O₅). For example, hexane-2,5-dione dehydrates to form 2,5-dimethylfuran, which is subsequently oxidized to introduce the carbonyl group.

Functionalization of the Piperidine Backbone

Reductive Amination

Piperidine-4-carbaldehyde undergoes reductive amination with methylamine to introduce the methylene group. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this step.

Optimization Notes :

  • pH Control : Maintaining acidic conditions prevents over-reduction.
  • Yield : 85–90% after column chromatography.

N-Acylation with Furan-3-Carbonyl Chloride

The piperidine nitrogen is acylated using furan-3-carbonyl chloride. Triethylamine (TEA) is added to scavenge HCl, improving reaction efficiency.

$$
\text{Piperidine} + \text{Furan-3-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Furan-3-carbonyl)piperidine}
$$

Key Data :

Parameter Value
Reaction Time 12–16 hours
Temperature Room temperature
Yield 78–82%

Synthesis of Isoxazole-5-Carboxamide

Cyclocondensation of β-Ketoesters

Isoxazole rings are formed via cyclocondensation of β-ketoesters with hydroxylamine hydrochloride. Ethyl acetoacetate reacts with NH₂OH·HCl in ethanol under reflux to yield ethyl isoxazole-5-carboxylate.

Mechanism Insight :
The reaction proceeds through nucleophilic attack of hydroxylamine on the β-keto carbonyl, followed by cyclization and dehydration.

Hydrolysis and Amidation

The ester group is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF). Subsequent coupling with ammonium chloride via EDC/HOBt chemistry produces the carboxamide.

$$
\text{Ethyl isoxazole-5-carboxylate} \xrightarrow{\text{LiOH, THF}} \text{Isoxazole-5-carboxylic acid} \xrightarrow{\text{EDC/HOBt, NH₄Cl}} \text{Isoxazole-5-carboxamide}
$$

Yield Comparison :

Step Yield (%)
Hydrolysis 92
Amidation 88

Final Coupling Reactions

Amide Bond Formation

The piperidine and isoxazole segments are coupled via amide bond formation. Isoxazole-5-carboxamide reacts with 1-(furan-3-carbonyl)piperidin-4-yl)methylamine using EDC/HOBt and dimethylaminopyridine (DMAP).

Reaction Table :

Reagent Role Amount (equiv)
EDC Carbodiimide activator 1.5
HOBt Coupling additive 1.5
DMAP Catalyst 0.1

Outcome :

  • Solvent : Dimethylformamide (DMF)
  • Yield : 75–80% after purification by recrystallization.

Alternative Acid Chloride Method

For sterically hindered substrates, the acid chloride method is preferred. Isoxazole-5-carboxylic acid is treated with oxalyl chloride to generate the acyl chloride, which reacts directly with the piperidine derivative.

$$
\text{Isoxazole-5-carboxylic acid} \xrightarrow{\text{Oxalyl chloride}} \text{Acyl chloride} \xrightarrow{\text{Piperidine derivative}} \text{Final product}
$$

Advantages :

  • Higher reactivity for challenging substrates.
  • Yield : 82–85%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key peaks include furan protons (δ 7.4–7.6 ppm), piperidine methylene (δ 3.1–3.3 ppm), and isoxazole protons (δ 6.2 ppm).
  • HRMS : Molecular ion peak at m/z 317.345 [M+H]⁺ confirms the molecular formula C₁₆H₁₉N₃O₄.

Purity Assessment

  • HPLC : >97% purity under gradient elution (acetonitrile/water with 0.1% TFA).
  • Elemental Analysis : C 60.56%, H 6.03%, N 13.24% (theoretical: C 60.57%, H 6.06%, N 13.25%).

Challenges and Optimization Strategies

Regioselectivity in Isoxazole Formation

Unsymmetrical β-ketoesters may yield regioisomeric isoxazoles. Using hydroxylamine-O-sulfonic acid enhances selectivity for the 5-carboxylate isomer.

Solvent Effects in Coupling

Polar aprotic solvents (DMF, THF) improve amide bond formation efficiency by stabilizing the reactive intermediate. Non-polar solvents reduce yields by 15–20%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
EDC/HOBt Coupling Mild conditions, high compatibility Requires dry solvents 75–80
Acid Chloride Fast, high reactivity Sensitive to moisture 82–85
Reductive Amination Atom-economical Requires pH control 85–90

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Pharmacological Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has been investigated for various pharmacological effects:

Antimicrobial Activity

Research indicates that FCPI exhibits antimicrobial properties, potentially effective against a range of bacterial strains. The mechanisms may involve the inhibition of bacterial cell wall synthesis or disruption of biofilm formation, enhancing its efficacy against resistant strains.

Anticancer Potential

FCPI has shown promise in anticancer studies. Its interaction with specific molecular targets may lead to apoptosis in cancer cells and suppression of tumor growth in vivo. The compound's ability to modulate signaling pathways related to cell proliferation is critical for its anticancer effects .

Anti-inflammatory Effects

Preliminary studies suggest that FCPI may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of furan derivatives.
  • Reaction with piperidine to form intermediates.
  • Final coupling with isoxazole carboxylic acids under controlled conditions.

In industrial settings, continuous flow reactors are often employed to optimize production efficiency, ensuring consistent quality and yield through precise control over reaction parameters such as temperature and pressure.

Case Studies

Several studies have highlighted the therapeutic applications of FCPI:

  • Antimicrobial Testing : In vitro studies demonstrated that FCPI exhibited minimum inhibitory concentrations (MIC) comparable to known antimicrobial agents against various pathogens, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : Research involving different cancer cell lines revealed that FCPI effectively inhibited cell growth and induced apoptosis, supporting its candidacy for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-5-Carboxamide Derivatives

Compound : 4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide
  • Structure : Shares the isoxazole-5-carboxamide group but replaces the furan-piperidine moiety with a trifluoromethylbenzyl-indazolyl substituent.
  • Activity : Demonstrates a binding affinity (IC₅₀) of 0.19 nM for fascin protein, a cancer metastasis target, though solubility and pharmacokinetic data are unreported .
  • Comparison : The trifluoromethyl group and indazolyl core likely enhance hydrophobicity and target specificity compared to the furan-piperidine scaffold in the target compound. This suggests that substituent variations significantly influence both affinity and selectivity.

Piperidine Carboxamide Analogs

Compound : Goxalapladib (C40H39F5N4O3)
  • Structure : Contains a piperidinyl-acetamide backbone linked to a naphthyridine and trifluoromethyl-biphenyl group.
  • Activity : Targets atherosclerosis via phospholipase A2 inhibition, highlighting the therapeutic versatility of piperidine carboxamides .
  • Comparison: While the target compound lacks the naphthyridine and extended aromatic systems of Goxalapladib, both share a piperidine-carboxamide core.

N-Phenylacetamide Derivatives

Compound : N-(2,4-Dichlorophenyl)-N-methylacetamide
  • Structure : Simple acetamide with dichlorophenyl and methyl substituents.
  • Activity : Displays a binding value of 92 (unit unspecified), though its target remains unclear .
  • Comparison : The absence of heterocycles in this compound contrasts with the target molecule’s fused furan-isoxazole system, underscoring the role of aromatic heterocycles in enhancing binding interactions.

Fentanyl-Related Piperidinyl Analogs

Compound : 4’-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)
  • Structure : Piperidine core with phenethyl and acetamide substituents.
  • Activity : Opioid receptor agonist, emphasizing the piperidine scaffold’s prevalence in CNS-targeting drugs .
  • Comparison : Unlike fentanyl analogs, the target compound’s furan-isoxazole system likely redirects activity away from opioid receptors, illustrating how peripheral substituents dictate target specificity.

Key Findings and Implications

Substituent Impact : The trifluoromethyl group in indazol derivatives enhances binding affinity (e.g., 0.19 nM for fascin), whereas the target compound’s furan may prioritize solubility or metabolic stability .

Scaffold Versatility : Piperidine carboxamides are adaptable to diverse therapeutic areas (e.g., cancer, atherosclerosis), though activity depends on auxiliary substituents .

Target Specificity : Heterocycles like isoxazole and furan may favor enzyme inhibition (e.g., fascin, 15-LOX), while phenethyl-piperidines align with receptor agonism (e.g., opioids) .

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring , piperidine moiety , and an isoxazole ring , which contribute to its unique chemical properties. The specific combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable candidate for pharmacological studies.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, influencing several biochemical pathways. For instance, the compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which could be linked to its anticancer and antimicrobial properties.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound also exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, including ovarian cancer cells. The reported IC50 values for cell viability inhibition range from 31.5 µM to 43.9 µM, suggesting moderate potency against these cancer cells .

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on ovarian cancer cell lines OVCAR-3 and COV318. The results indicated that the compound effectively reduced cell viability, supporting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be between 3.12 µg/mL and 12.5 µg/mL, demonstrating its effectiveness as an antibacterial agent compared to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-(furan-piperidinyl) isoxazoleFuran ring, piperidine, isoxazoleAnticancer31.5 - 43.9
N-(furan-piperidinyl) benzenesulfonamideFuran ring, piperidineAntibacterial3.12 - 12.5
Benzoylpiperidine DerivativeBenzoyl group with piperidineAnticancer80 nM

Q & A

Q. What are the key structural features of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, and how do they influence its physicochemical properties?

The compound comprises a piperidine core with a furan-3-carbonyl group at the 1-position and an isoxazole-5-carboxamide moiety linked via a methyl group at the 4-position. The furan ring contributes to aromatic stacking interactions, while the isoxazole carboxamide enhances hydrogen-bonding potential. The piperidine ring introduces conformational flexibility, which may affect binding kinetics and solubility. Structural analogs (e.g., furan-containing isoxazole derivatives) demonstrate that electron-rich heterocycles like furan can improve metabolic stability .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Coupling of furan-3-carboxylic acid to piperidine via amidation or activation with reagents like EDCI/HOBt.
  • Step 2: Functionalization of the piperidine 4-position with a methyl group, followed by introduction of the isoxazole-5-carboxamide via nucleophilic substitution or carbodiimide-mediated coupling.
  • Step 3: Purification using column chromatography or recrystallization. Microwave-assisted synthesis may enhance yield and reduce reaction time, as seen in related pyrazole derivatives .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • LCMS: Confirms molecular weight (e.g., m/z [M+H]+ observed in analogs like EP 4 374 877 A2) .
  • HPLC: Validates purity (e.g., retention time analysis under QC-SMD-TFA05 conditions) .
  • NMR: Assigns protons and carbons (e.g., ¹H/¹³C NMR for furan, piperidine, and isoxazole signals) .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

  • Target Selection: Prioritize receptors with hydrophobic/aromatic binding pockets (e.g., cannabinoid receptors, kinase enzymes), as suggested by SAR studies on pyrazole derivatives .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with homology models.
  • Key Parameters: Focus on π-π stacking (furan/isoxazole), hydrogen bonding (carboxamide), and steric fit (piperidine conformation). Adjust protonation states based on physiological pH .

Q. What strategies optimize pharmacokinetic properties based on structural motifs?

  • Bioisosteric Replacement: Substitute the furan with thiophene to enhance metabolic stability while retaining aromaticity .
  • Solubility Enhancement: Introduce polar groups (e.g., hydroxyl, amine) on the piperidine ring without disrupting binding.
  • Prodrug Design: Mask the carboxamide as an ester to improve oral bioavailability, as demonstrated in acetylated piperidine analogs .

Q. How can in vitro/in vivo models assess efficacy and toxicity?

  • In Vitro:
  • Binding Assays: Radioligand displacement (e.g., CB1 receptor binding using [³H]SR141716A) .
  • Enzyme Inhibition: Kinase profiling panels to identify off-target effects.
    • In Vivo:
  • Efficacy: Diet-induced obese mouse models for metabolic disorders (dose range: 10–50 mg/kg, oral gavage) .
  • Toxicity: Monitor liver enzymes (ALT/AST) and renal function in repeated-dose studies .

Notes

  • Contradictions: While furan derivatives show metabolic stability in some studies , others note potential oxidative instability .
  • Gaps: Limited data on in vivo pharmacokinetics; future work should include ADME profiling.

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